molecular formula C16H11F3N4O2S B2624120 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 896327-45-0

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2624120
CAS No.: 896327-45-0
M. Wt: 380.35
InChI Key: YSEGFESIINLDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a pyrido[1,2-a][1,3,5]triazin-2-yl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method is known for its efficiency and the ability to produce high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a][1,3,5]triazin-2-yl derivatives, such as:

Uniqueness

What sets 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide apart is its unique combination of a pyrido[1,2-a][1,3,5]triazin-2-yl core with a trifluoromethylphenyl acetamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2S/c17-16(18,19)10-5-1-2-6-11(10)20-13(24)9-26-14-21-12-7-3-4-8-23(12)15(25)22-14/h1-8H,9H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEGFESIINLDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.